REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[Cu][C:13]#[N:14]>CN(C)C=O>[CH3:11][O:10][C:4]1[C:5]([O:8][CH3:9])=[N:6][CH:7]=[C:2]([CH:3]=1)[C:13]#[N:14]
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Name
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|
Quantity
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0.3 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)OC)OC
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Name
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copper (I) cyanide
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Quantity
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0.15 g
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Type
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reactant
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Smiles
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[Cu]C#N
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Name
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Quantity
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3.9 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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partitioned between EtOAc (50 mL) and water (50 mL)
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Type
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WASH
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Details
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The organic phase was washed with water (2×30 mL) and brine (1×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
The residue was purified via normal phase chromatography (0 to 40% EtOAc in hexanes, silica)
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Name
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Type
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product
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Smiles
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COC=1C(=NC=C(C#N)C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |